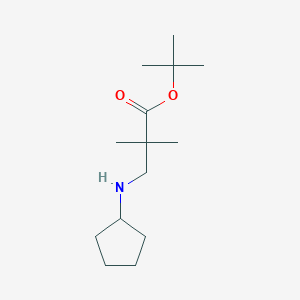
Tert-butyl 3-(cyclopentylamino)-2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(cyclopentylamino)-2,2-dimethylpropanoate is an organic compound with the molecular formula C14H27NO2. It is a derivative of propanoic acid, featuring a tert-butyl ester group and a cyclopentylamino substituent. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(cyclopentylamino)-2,2-dimethylpropanoate typically involves the esterification of 3-(cyclopentylamino)-2,2-dimethylpropanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Another method involves the use of phosphorus trichloride (PCl3) to mediate the transesterification and aminolysis of tert-butyl esters .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-(cyclopentylamino)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols in the presence of acid chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, sodium borohydride (NaBH4)
Nucleophiles: Amines, alcohols
Catalysts: Acid catalysts like sulfuric acid, p-toluenesulfonic acid
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters or amides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Tert-butyl 3-(cyclopentylamino)-2,2-dimethylpropanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(cyclopentylamino)-2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as calmodulin and methionine aminopeptidase 2, affecting various cellular processes . The compound’s structure allows it to bind to these targets with high affinity, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tert-butyl 3-(cyclopentylamino)-2,2-dimethylpropanoate include:
- Tert-butyl (cyclopentylamino)acetate
- Tert-butyl 1-aminocyclopentanecarboxylate hydrochloride
- Tert-butyl (4-piperidinyloxy)acetate
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of a tert-butyl ester group and a cyclopentylamino substituent. This unique structure imparts distinct reactivity and biological activity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H27NO2 |
|---|---|
Peso molecular |
241.37 g/mol |
Nombre IUPAC |
tert-butyl 3-(cyclopentylamino)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H27NO2/c1-13(2,3)17-12(16)14(4,5)10-15-11-8-6-7-9-11/h11,15H,6-10H2,1-5H3 |
Clave InChI |
UTZOOQYNRSQXAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C)(C)CNC1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















